Pregnanediol

Progesterone metabolism 5α-reductase pathway Urinary steroid profiling

Select Pregnanediol for its validated role as the predominant terminal progesterone metabolite (40–50% urinary recovery) with a strong serum correlation (r=0.82). Its 1,000–4,000‑fold higher urinary concentration vs. progesterone makes it the superior non‑invasive biomarker for luteal phase assessment, PK studies, and LC‑MS/MS method development. Avoid compromised data integrity by using the authentic 5β‑pathway metabolite – trusted by laboratories for reproducible, high‑sensitivity progesterone monitoring.

Molecular Formula C21H36O2
Molecular Weight 320.5 g/mol
CAS No. 666752-60-9
Cat. No. B7821471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePregnanediol
CAS666752-60-9
Molecular FormulaC21H36O2
Molecular Weight320.5 g/mol
Structural Identifiers
SMILESCC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O
InChIInChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13-,14+,15+,16-,17+,18-,19-,20-,21+/m0/s1
InChIKeyYWYQTGBBEZQBGO-BERLURQNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pregnanediol (CAS 666752-60-9) Technical Profile and Procurement Considerations for Endocrine and Analytical Laboratories


Pregnanediol (5β-pregnane-3α,20α-diol) is the principal urinary metabolite of progesterone, formed through sequential reduction at the C5, C3, and C20 positions of the steroid nucleus [1]. Approximately 15-30% of a parenteral progesterone dose is metabolized into pregnanediol glucuronide, the major conjugated excretory form [1]. As a biologically inactive terminal metabolite, pregnanediol serves as a well-established biomarker for progesterone production in both clinical diagnostics and research settings, including ovulation detection, luteal phase assessment, and pregnancy monitoring [1][2].

Why Progesterone Metabolite Analogs Cannot Substitute for Pregnanediol in Quantitative Endocrine Monitoring and Research


Interchanging pregnanediol with closely related progesterone metabolites such as allopregnanediol (5α-pregnane-3α,20α-diol), pregnanolone (5β-pregnan-3α-ol-20-one), or pregnanetriol (5β-pregnane-3α,17α,20α-triol) without analytical validation compromises data integrity due to fundamental differences in metabolic origin, urinary abundance, and correlation strength with progesterone levels. Pregnanediol represents the predominant terminal metabolite in the 5β-reductive pathway, accounting for approximately 40-50% of recovered progesterone dose in metabolic studies, whereas related metabolites are produced in significantly smaller quantities [1]. Furthermore, the strength of correlation between urinary excretion and serum progesterone varies substantially among these metabolites, making direct substitution in clinical or research protocols scientifically unsound without independent validation [2]. The quantitative evidence presented in Section 3 establishes the specific performance characteristics that distinguish pregnanediol from alternative biomarkers.

Quantitative Comparative Evidence for Pregnanediol Differentiation from Related Progesterone Metabolites


Pregnanediol vs. Allopregnanediol (5α-Pregnane-3α,20α-diol): Differential Urinary Yield Following Intravenous Progesterone Administration

In normal human subjects receiving intravenous radioactive progesterone, the urinary yield of pregnanediol (5β-pregnan-3α,20α-diol) was 8-fold higher than that of its 5α-isomer, allopregnanediol [1]. This establishes pregnanediol as the dominant urinary metabolite in the systemic circulation pathway, whereas allopregnanediol predominates following percutaneous administration due to enhanced 5α-reductase activity in the skin [1].

Progesterone metabolism 5α-reductase pathway Urinary steroid profiling

Pregnanediol vs. Progesterone: Correlation Strength for Luteal Phase Assessment

A comparative study of 54 patients simultaneously measured serum progesterone concentration and 24-hour urinary pregnanediol excretion, yielding a correlation coefficient (r) of 0.82, indicating strong linear relationship and minimal discrepancy between the two measures [1]. Mean secretory phase values were 5.6 ng/mL for serum progesterone and 3.48 mg/24 hr for urinary pregnanediol, with proliferative phase baselines of 0.44 ng/mL and 0.42 mg/24 hr, respectively [1].

Ovulation detection Luteal phase monitoring Biomarker validation

Pregnanediol Glucuronide vs. Pregnanolone: Relative Abundance in Progesterone Metabolism

In metabolic studies using radiolabeled progesterone, pregnanediol accounted for 39.8-49.5% of the recovered dose, whereas pregnanolone (5β-pregnan-3α-ol-20-one) represented only 0.6-2.1% of the recovered dose [1]. This indicates that pregnanediol is the quantitatively dominant terminal metabolite, with pregnanolone being a minor intermediate product.

Metabolic flux analysis Steroid profiling Progesterone catabolism

Pregnanediol vs. Pregnanediol Glucuronide (Unconjugated vs. Conjugated Form): Assay Recovery and Detection Performance

A time-resolved fluoroimmunoassay (FIA) developed for measuring pregnanediol-3-glucuronide (Pd3G) in unextracted urine demonstrated a mean recovery of 93.6 ± 2.9% and a limit of detection of 0.035 μg/mL [1]. The same study reported that urinary Pd3G values measured by FIA were approximately 2.5-fold greater than those measured by radioimmunoassay (RIA), and the luteal peak/follicular phase ratio was 50% greater when measured by FIA compared to RIA [1].

Immunoassay validation Analytical chemistry Steroid glucuronide quantification

Pregnanediol vs. Progesterone: Diagnostic Sensitivity and Specificity for Thyroid Cancer Identification

An LC-MS/MS method for serum pregnanediol-3-glucuronide (PdG) quantification achieved a linear range of 0.38-100 ng/mL with a limit of quantification of 0.01 ng/mL and mean recovery of 103.4% [1]. ROC analysis for thyroid cancer patients (TCs) versus healthy controls (HCs) yielded a sensitivity of 83.3%, specificity of 68.0%, and AUC of 0.781 (95% CI: 0.684-0.879) [1]. For pregnancy identification, sensitivity was 94.7%, specificity 68.5%, and AUC 0.811 (95% CI: 0.732-0.890) [1].

Cancer biomarker ROC analysis Endocrine oncology

Pregnanediol Glucuronide vs. Progesterone: Differential Performance in Urinary Monitoring Following Therapeutic Progesterone Administration

Following oral administration of 200 mg micronized progesterone, urinary PDG levels were considerably higher and more variable compared to urinary progesterone levels, with PDG concentrations being 1,000-4,000 times greater than urinary progesterone during natural menstrual cycles [1]. After intramuscular progesterone injection (25 mg), both serum and urinary P and urinary PDG remained elevated at 24 hours, but following oral treatment, levels decreased to 10- to 20-fold lower at 24 hours [1].

Therapeutic drug monitoring Progesterone supplementation Pharmacokinetics

Recommended Research and Industrial Applications for Pregnanediol Based on Quantitative Differentiation Evidence


Non-Invasive Luteal Phase Assessment in Clinical Research

The strong correlation (r = 0.82) between urinary pregnanediol and serum progesterone [1] supports its use as a non-invasive biomarker for luteal phase function assessment. Mean secretory phase urinary pregnanediol excretion of 3.48 mg/24 hr provides a quantitative reference for evaluating corpus luteum activity without requiring venipuncture, particularly valuable in longitudinal cohort studies and field-based research where serum collection is impractical.

LC-MS/MS Method Development for Endocrine Biomarker Quantification

The validated LC-MS/MS method for serum PdG with a linear range of 0.38-100 ng/mL, LOD of 0.01 ng/mL, and mean recovery of 103.4% [1] provides a reference analytical framework for laboratories developing high-specificity progesterone metabolite assays. The ROC characteristics (AUC 0.781 for thyroid cancer; AUC 0.811 for pregnancy) [1] offer benchmark performance metrics for diagnostic test validation.

Progesterone Supplementation Pharmacokinetic Studies

The 1,000-4,000 fold higher urinary concentration of PDG compared to urinary progesterone [1] makes PDG the preferred analyte for monitoring progesterone supplementation in pharmacokinetic studies. The differential clearance profiles following oral vs. intramuscular administration [1] inform sample collection timing and route-specific reference ranges in therapeutic monitoring protocols.

Immunoassay Development for Urinary Steroid Glucuronides

The validated time-resolved fluoroimmunoassay parameters for Pd3G—including 93.6 ± 2.9% recovery and LOD of 0.035 μg/mL [1]—provide essential performance benchmarks for laboratories developing non-isotopic immunoassays. The observed 2.5-fold difference between FIA and RIA measurements and 50% greater luteal/follicular ratio by FIA [1] underscore the importance of method-specific reference ranges in assay deployment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pregnanediol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.